molecular formula C5H2BrN3S B1297047 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 72023-75-7

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine

Cat. No. B1297047
CAS RN: 72023-75-7
M. Wt: 216.06 g/mol
InChI Key: YCXWRJNHRLSHIA-UHFFFAOYSA-N
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Description

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 72023-75-7 . It has a molecular weight of 216.06 and its IUPAC name is 6-bromo[1,2,5]thiadiazolo[3,4-b]pyridine .


Synthesis Analysis

As of now, there is no general preparative method for the synthesis of [1, 2, 5]thiadiazolo[3,4-b]pyridines . The rare examples described the classical method, i.e., refluxing pyridine-2,3-diamines in various solvents in the presence of SOCl2 .


Molecular Structure Analysis

The linear formula of 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is C5H2BrN3S . The InChI code is 1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H .


Chemical Reactions Analysis

6-substituted-thiadiazolopyridines react with a number of neutral carbon nucleophiles such as CH acids, indoles, pyrrole, and phloroglucinol to give 1,4-adducts . The reaction proceeds smoothly at room temperature with no added base .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of thiadiazolo[3,4-c]pyridine analogs, including 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine, often involves safe and efficient methods starting from commercially available precursors. For example, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine has been synthesized from diaminomaleonitrile, with conditions found for selective aromatic nucleophilic substitution by oxygen and nitrogen nucleophiles (Chmovzh et al., 2018).

Applications in Material Science

  • Thiadiazolo[3,4-c]pyridine has been explored as an electron acceptor in the design of donor-acceptor-type conjugated polymers for applications like electrochromics. Studies show that polymers based on this structure display favorable redox activity, stability, and very fast switching times, making them promising for developing novel electrochromic materials (Ming et al., 2015).

Chemical Properties and Reactions

  • The compound (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, a derivative of 6-Bromo[1,2,5]thiadiazolo[3,4-c]pyridine, has been synthesized via the Heck reaction. The study of its structure suggests potential applications in designing materials with useful electronic properties (Chmovzh & Rakitin, 2022).

properties

IUPAC Name

6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXWRJNHRLSHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NSN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326978
Record name 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine

CAS RN

72023-75-7
Record name 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Paramasivam, A Gupta, NJ Babu, K Bhanuprakash… - RSC …, 2016 - pubs.rsc.org
A series of four novel funnel shaped triphenylamine core derivatized materials with various combinations of 3,6-di-tert-butyl-9H-carbazole as donors and benzo/pyrido[1,2,5]thiadiazole …
Number of citations: 24 pubs.rsc.org
A Kozlova, L Thabault, N Dauguet, M Deskeuvre… - European Journal of …, 2022 - Elsevier
Selenium is an underexplored element that can be used for bioisosteric replacement of lower molecular weight chalcogens such as oxygen and sulfur. More studies regarding the …
Number of citations: 7 www.sciencedirect.com
C Si, YN Hu, D Sun, K Wang, XH Zhang… - Journal of Materials …, 2023 - pubs.rsc.org
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAH) have been widely used as deep lowest unoccupied molecular orbital (LUMO) acceptors in donor–acceptor (D–A) red …
Number of citations: 3 pubs.rsc.org

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